Ethyl 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl trifluoroacetate with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Ethyl 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-amino-2-(3-fluorophenyl)-3,3,3-trifluoropropanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-amino-2-(3-methylphenyl)-3,3,3-trifluoropropanoate: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c1-2-18-9(17)10(16,11(13,14)15)7-4-3-5-8(12)6-7/h3-6H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDUIARIRIUEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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